Methyl hexacosanoate

Übersicht

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl hexacosanoate can be synthesized through a multi-step reaction process. One common method involves the esterification of hexacosanoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced through the transesterification of triglycerides found in natural oils and fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst such as sodium methoxide . The resulting methyl esters are then purified through distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl hexacosanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexacosanoic acid.

Reduction: It can be reduced to form hexacosanol.

Substitution: It can undergo nucleophilic substitution reactions to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

Oxidation: Hexacosanoic acid.

Reduction: Hexacosanol.

Substitution: Various esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl hexacosanoate has diverse applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: It is used to study lipid metabolism and the role of long-chain fatty acids in biological processes.

Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.

Wirkmechanismus

The mechanism of action of methyl hexacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and acyl-CoA synthetases, influencing the breakdown and synthesis of lipids . Additionally, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl octacosanoate: Similar in structure but with two additional carbon atoms.

Methyl tetracosanoate: Similar in structure but with two fewer carbon atoms.

Methyl heneicosanoate: Similar in structure but with five fewer carbon atoms.

Uniqueness

Methyl hexacosanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its long-chain structure makes it particularly useful in applications requiring high melting points and stability .

Biologische Aktivität

Methyl hexacosanoate, a long-chain fatty acid methyl ester, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and cytotoxic effects, supported by recent research findings and case studies.

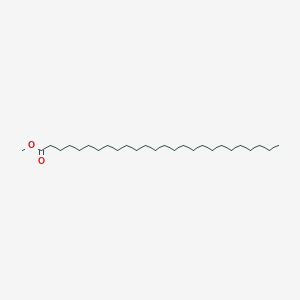

Chemical Structure and Properties

This compound (C27H54O2) is a saturated fatty acid methyl ester derived from hexacosanoic acid. Its structure can be represented as:

This compound belongs to a class of long-chain fatty acids that are known for their diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains. For example, a study reported the minimum inhibitory concentration (MIC) values for several bacterial strains, highlighting the potential of this compound in combating microbial infections.

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 2.05 | 29.50 |

| Bacillus subtilis | 3.50 | 27.50 |

| Staphylococcus aureus | No activity | - |

These results indicate that this compound could be a valuable candidate for developing antimicrobial agents, particularly in food preservation and clinical applications .

2. Antioxidant Activity

This compound also exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. In vitro assays have shown that this compound can scavenge free radicals effectively.

A comparative study highlighted the antioxidant activity of various fatty acid methyl esters, including this compound:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 60.52 |

| Methyl palmitate | 73.62 |

The results suggest that while this compound demonstrates substantial antioxidant activity, it may be less potent than other fatty acid esters .

3. Cytotoxicity

Cytotoxicity studies reveal that this compound has varying effects on different human cancer cell lines. The compound's cytotoxicity was evaluated using several assays, including MTT assays to assess cell viability.

The following table summarizes the IC50 values for different cancer cell lines treated with this compound:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 2.35 |

| HeLa | 3.85 |

| HepG-2 | 9.54 |

These findings indicate that this compound possesses notable anti-proliferative effects against specific cancer cells, suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various fatty acid esters, this compound was tested against common pathogens in clinical settings. The results demonstrated significant inhibition of bacterial growth, particularly against E. coli and B. subtilis, underscoring its potential application in medical formulations .

Case Study: Antioxidant Potential

Another study focused on the antioxidant potential of this compound in oxidative stress models using human cell lines. The results indicated a protective effect against oxidative damage, suggesting its utility in dietary supplements aimed at enhancing cellular health .

Eigenschaften

IUPAC Name |

methyl hexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUJBYYFFWDLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206745 | |

| Record name | Methyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl hexacosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5802-82-4 | |

| Record name | Methyl hexacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5802-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl hexacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Methyl hexacosanoate and where is it found naturally?

A1: this compound is a fatty acid methyl ester (FAME). It is found naturally in various plant species. For instance, it has been identified in the bark of Aralia elata Seemann [] and the pericarp of Tecoma stans (L.) Juss. Ex Kunth [], also known as ipê-mirim. It was also identified in Aletris spicata (Thunb). []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, based on its chemical structure as a saturated fatty acid methyl ester with 26 carbon atoms, its molecular formula is C27H54O2 and its molecular weight is 410.72 g/mol.

Q3: How is this compound typically analyzed in a laboratory setting?

A3: Gas chromatography-mass spectrometry (GC-MS) is a primary method for identifying and quantifying this compound, particularly in complex mixtures like plant extracts. [, ] The technique allows for separation based on volatility followed by identification based on the mass-to-charge ratio of fragmented ions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.